L-ornithine
Overview
Description
L-Ornithine is a non-essential amino acid that plays a crucial role in various metabolic processes within the body. It is derived from the breakdown of another amino acid called arginine. This compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver and help eliminate toxic ammonia from the body. This amino acid is involved in several important functions, including protein synthesis, detoxification, and the production of energy .
Mechanism of Action
Target of Action
L-Ornithine primarily targets the urea cycle in the liver, where it plays a crucial role in the removal of excess nitrogen . It also targets the enzyme carbamoyl phosphate synthetase 1 (CSP1) , which is activated by this compound .
Mode of Action
This compound interacts with its targets to facilitate the detoxification of ammonia, a toxic byproduct of protein metabolism . It acts as a catalyst, converting ammonia into urea, which can be safely excreted through urine . Additionally, this compound stimulates arginase and transaminates to glutamate via the enzyme glutamine synthetase .
Biochemical Pathways
This compound is involved in the urea cycle , a series of biochemical reactions in the liver that detoxify ammonia . It is converted into citrulline in the urea cycle, facilitated by the enzyme ornithine transcarbamylase . Citrulline can then be further metabolized to form arginine, another essential amino acid . This compound also contributes to the synthesis of polyamines, which are organic compounds essential for cell growth, proliferation, and tissue repair .
Pharmacokinetics
This compound, as a stable salt of this compound and L-aspartate (LOLA), readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . It serves as an intermediary in the urea cycle in periportal hepatocytes in the liver .
Result of Action
The action of this compound results in the detoxification of ammonia, thereby maintaining a healthy nitrogen balance . It also contributes to the synthesis of other amino acids and polyamines, which are essential for protein formation, cell growth, proliferation, and tissue repair . In addition, this compound has been found to have hepatoprotective properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the amount of this compound in the body can be affected by dietary sources, as it is found in animal protein, dairy, eggs, coconuts, and grains . Moreover, this compound’s effectiveness in relieving stress and improving sleep and fatigue symptoms has been speculated to involve a direct role in the central nervous system .
Biochemical Analysis
Biochemical Properties
L-Ornithine participates in various biochemical reactions due to its unique structure . It interacts with enzymes, proteins, and other biomolecules, contributing to the overall functioning of the body .
Cellular Effects
This compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is widely used to improve human health as it is reported to have beneficial effects on the liver and the heart .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to participate in these processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ornithine can be synthesized through the hydrolysis of L-arginine. The process involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, adding choline, and then cooling. The pH is regulated using sulfuric acid, followed by filtration to remove calcium sulfate. The solution is then vacuum concentrated, and the pH is further adjusted using a saturated solution of barium hydroxide. After another filtration to remove barium sulfate, hydrochloric acid is used to regulate the pH, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods: Microbial fermentation is a promising and sustainable method for the industrial production of this compound. This method uses microorganisms such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as microbial cell factories. Various strategies, including metabolic engineering and adaptive evolution, have been employed to improve the production titers of this compound .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine undergoes several types of chemical reactions, including decarboxylation, transamination, and amidation. One of the key reactions is the decarboxylation of this compound to produce putrescine, catalyzed by the enzyme ornithine decarboxylase .
Common Reagents and Conditions:
Decarboxylation: Catalyzed by ornithine decarboxylase, requiring pyridoxal 5’-phosphate as a cofactor.
Transamination: Involves the transfer of an amino group from this compound to an alpha-keto acid.
Amidation: Involves the conversion of this compound to citrulline in the urea cycle.
Major Products:
Putrescine: Formed from the decarboxylation of this compound.
Citrulline: Formed from the amidation of this compound in the urea cycle.
Scientific Research Applications
L-Ornithine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and differentiation .
Biology:
Medicine:
- Used as a supplement to support liver health and improve detoxification. It is believed to enhance liver function by facilitating the removal of toxins and promoting the regeneration of liver cells .
- Investigated for its potential therapeutic effects in conditions such as cirrhosis, hepatic encephalopathy, and fatty liver disease .
Industry:
Comparison with Similar Compounds
Uniqueness of this compound:
- This compound is unique in its ability to directly participate in the urea cycle, helping to detoxify ammonia and support liver function. It also serves as a precursor to polyamines, which are essential for cell growth and differentiation .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-12-5 | |
Record name | L-Ornithine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883219 | |
Record name | L-Ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index], Solid | |
Record name | Ornithine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19054 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 620 mg/mL | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine). | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70-26-8, 25104-12-5, 3184-13-2 | |
Record name | L-(-)-Ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornithine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ornithine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Ornithine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-ornithine contribute to ammonia detoxification?
A1: this compound is a key substrate for the enzyme ornithine transcarbamylase (OTC). OTC catalyzes the reaction between this compound and carbamoyl phosphate to produce citrulline within the mitochondria []. This reaction is an integral step in the urea cycle, ultimately leading to the conversion of toxic ammonia into excretable urea.
Q2: Can this compound supplementation benefit individuals with urea cycle disorders?
A2: While this compound supplementation can decrease ammonia levels in some cases, it may not be a universally effective treatment for all urea cycle disorders. For instance, in a case of lethal ornithine transcarbamylase deficiency in a female neonate, despite the complete absence of OTC activity, this compound supplementation was not a viable therapeutic option due to the severity of the condition [].
Q3: Beyond ammonia detoxification, what other metabolic pathways involve this compound?
A3: this compound serves as a precursor for:
- Proline: An important amino acid for collagen synthesis and wound healing. A study demonstrated that ornithine alpha-ketoglutarate supplementation in severe burn patients improved wound healing, potentially due to enhanced proline synthesis [].
- Polyamines: Involved in cell growth and proliferation. Inhibiting polyamine synthesis with alpha-difluoromethylornithine, an ornithine decarboxylase inhibitor, delayed behavioral recovery after labyrinthectomy in guinea pigs, highlighting the role of polyamines in neuronal adaptation [].
- Citrulline: Another important amino acid in the urea cycle and a precursor for nitric oxide. Research in mice revealed that plasma arginine and ornithine become the primary sources of citrulline synthesis during arginine deprivation [].
Q4: Is there a link between this compound metabolism and cancer?
A4: Increased arginase activity and elevated ornithine levels were observed in both squamous cell and basal cell cancers of the human skin []. This suggests a potential role of this compound metabolism in the development of malignant skin tumors, although further research is needed to establish a causal relationship.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C5H12N2O2, and its molecular weight is 132.16 g/mol.
Q6: Are there any specific spectroscopic data characteristics of this compound?
A6: While spectroscopic data is not extensively discussed within the provided research papers, this compound, being an amino acid, would exhibit characteristic peaks in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Q7: Is there information available on the material compatibility, stability, catalytic properties, computational modeling, or SAR of this compound within the provided research?
A7: The provided papers primarily focus on the biological roles and metabolic pathways associated with this compound. Detailed information regarding its material compatibility and stability, catalytic properties, computational modeling, or SAR is not extensively covered in these studies.
Q8: What can be said about the stability and formulation of this compound, SHE regulations surrounding its use, and its pharmacokinetic and pharmacodynamic properties based on the provided papers?
A8: The provided research primarily focuses on the biological effects and metabolic roles of this compound. Information regarding its stability and formulation, compliance with SHE regulations, and detailed pharmacokinetic and pharmacodynamic properties is not extensively discussed within the scope of these studies.
Q9: Does this compound L-aspartate offer advantages over other treatments for hepatic encephalopathy?
A10: While this compound L-aspartate showed possible benefits in some studies, it did not demonstrate significant advantages over lactulose, probiotics, or rifaximin in terms of mortality, hepatic encephalopathy, or adverse events [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.